N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide
Overview
Description
N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound with the molecular formula C11H12N2O4 and a molecular weight of 236.23 g/mol . It is characterized by the presence of an acetamide group attached to a nitrophenyl ring, which is further substituted with a methyl group. This compound is typically found as a white to yellow solid and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide can be achieved through several synthetic routes. One common method involves the acetylation of N-(2-methyl-5-nitrophenyl)amine with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: N-(2-methyl-5-aminophenyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetamide group can form hydrogen bonds with target proteins, influencing their activity and function . These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the presence of both an acetamide and a nitro group on the same aromatic ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets compared to its analogs .
Biological Activity
N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 236.22 g/mol. It appears as a white to yellow solid, characterized by the presence of both an acetamide and a nitrophenyl group, which contribute to its reactivity and biological properties.
The mechanism of action for this compound involves its interaction with various biological targets, notably enzymes and receptors. The nitro group is believed to participate in redox reactions, while the acetamide moiety can form hydrogen bonds with target proteins, potentially influencing their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Reactive Nitrogen Species Generation : The nitro group can generate reactive nitrogen species, which may contribute to antimicrobial activity.
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through the generation of reactive species that damage microbial cells.
- Anti-inflammatory Properties : It has been investigated for its potential anti-inflammatory effects, although detailed mechanisms remain to be fully elucidated.
- Enzyme Interaction Studies : Research indicates that this compound may interact with various enzymes, affecting metabolic processes.
Case Studies and Experimental Data
- Antimicrobial Studies : A study evaluated the antimicrobial activity of this compound against several bacterial strains. Results indicated significant inhibition zones, suggesting effective antibacterial properties.
- Enzyme Inhibition Analysis : Molecular docking studies have shown that the compound binds effectively to certain enzymes involved in metabolic pathways, indicating potential as a lead compound in drug development .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the nitrophenyl group can enhance biological activity, suggesting pathways for optimizing efficacy against target pathogens .
Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(2-Methyl-5-nitrophenyl)acetamide | Nitro group present | Antimicrobial, anti-inflammatory |
Other Aryl Acetamides | Varying substituents | Diverse activities based on structure |
This compound is unique due to its combination of functional groups that allow it to participate in a broader range of chemical reactions compared to similar compounds. This dual functionality enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
N-acetyl-N-(2-methyl-5-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-7-4-5-10(13(16)17)6-11(7)12(8(2)14)9(3)15/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZUKDFISYFGJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N(C(=O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20313083 | |
Record name | N-Acetyl-N-(2-methyl-5-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20313083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91573-24-9 | |
Record name | N-Acetyl-N-(2-methyl-5-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91573-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 266182 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091573249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC266182 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetyl-N-(2-methyl-5-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20313083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-N-(2-METHYL-5-NITRO-PHENYL)-ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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